molecular formula C11H11NO5 B8332525 8-Acetamido-1,4-benzodioxan-5-carboxylic acid

8-Acetamido-1,4-benzodioxan-5-carboxylic acid

Cat. No. B8332525
M. Wt: 237.21 g/mol
InChI Key: LYCFLVALOZTFDX-UHFFFAOYSA-N
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Patent
US05705509

Procedure details

A stirred solution of 8-acetamido-1,4-benzodioxan-5-carboxylic acid (GB 1 571 278) (2.5 g, 0.0105 mole)in methanol (60 ml) was treated with concentrated sulphuric acid (2 ml) and the solution kept at room temperature for 20 hours, then concentrated in vacuo to approxiamately 10 ml volume. The residue was treated with water (30 ml), basified with potassium carbonate and a precipitate was produced. This was filtered off, washed with water and dried to afford methyl 8-amino-1,4-benzodioxan-5-carboxylate as a white solid (1.96 g, 89%). 1H NMR (CDCl3) δ:7.38(d,1 H), 6.28(d,1 H), 4.25-4.43(m,4 H), 4.12(br s,2 H), 3.83(s,3 H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[C:10]2[O:11][CH2:12][CH2:13][O:14][C:9]=2[C:8]([C:15]([OH:17])=[O:16])=[CH:7][CH:6]=1)(=O)C.S(=O)(=O)(O)O.[CH3:23]O>>[NH2:4][C:5]1[C:10]2[O:11][CH2:12][CH2:13][O:14][C:9]=2[C:8]([C:15]([O:17][CH3:23])=[O:16])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C2=C1OCCO2)C(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
60 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to approxiamately 10 ml volume
ADDITION
Type
ADDITION
Details
The residue was treated with water (30 ml)
CUSTOM
Type
CUSTOM
Details
a precipitate was produced
FILTRATION
Type
FILTRATION
Details
This was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC1=CC=C(C2=C1OCCO2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.96 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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